3,4-Dihydroxybenzenesulfonate
Overview
Description
3,4-dihydroxybenzenesulfonate is a dihydroxybenzenesulfonate. It is a conjugate base of a 3,4-dihydroxybenzenesulfonic acid.
Scientific Research Applications
Psoriasis and Glioma Treatment
3,4-Dihydroxybenzenesulfonate derivatives have been explored for the treatment of psoriasis. Specifically, these compounds, such as 2-acetoxy-5-hydroxybenzenesulfonate and 5-acetoxy-2-hydroxybenzenesulfonate, show potential in inhibiting mitogenesis induced by FGF-I in Balb/c 3T3 fibroblasts. Additionally, these monoesters have demonstrated a capacity to reduce the proliferative capacity of rat C6 glioma cells, suggesting potential applications in treating gliomas (Expert Opinion on Therapeutic Patents, 2008).
Luminescent Materials
4-Hydroxybenzenesulfonate, a related compound, has been used to synthesize luminescent lanthanide coordination polymers. These compounds have notable luminescence properties, indicating potential applications in the development of new luminescent materials (New Journal of Chemistry, 2008).
Electrochemical Studies
The chemisorption of hydroquinone sulfonate, a derivative of 3,4-Dihydroxybenzenesulfonate, on Pd(111) electrode surfaces has been studied, indicating its potential use in electrochemical applications. This compound exhibits oxidative chemisorption and forms a structured layer on the electrode surface (Journal of Electroanalytical Chemistry, 2001).
Environmental Monitoring
Another application area is in environmental monitoring, where highly water-soluble benzene- and naphthalenesulfonates, related to 3,4-Dihydroxybenzenesulfonate, are monitored in industrial effluents. This is crucial for controlling pollution and ensuring environmental safety (Analytical Chemistry, 1999).
Polymerization Processes
3,4-Dihydroxybenzenesulfonate and its derivatives have been used in polymerization processes. For instance, electropolymerization of 3,4-ethylenedioxythiophene and its derivatives in the presence of dodecylbenzenesulfonate has been studied, which is relevant for the development of new polymeric materials (Synthetic Metals, 1998).
properties
IUPAC Name |
3,4-dihydroxybenzenesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O5S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3,7-8H,(H,9,10,11)/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPDITOEDOAWRU-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)[O-])O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5O5S- | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydroxybenzenesulfonate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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